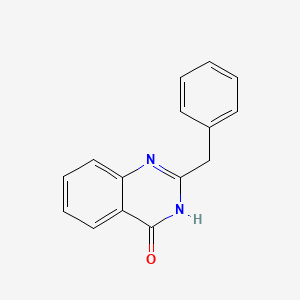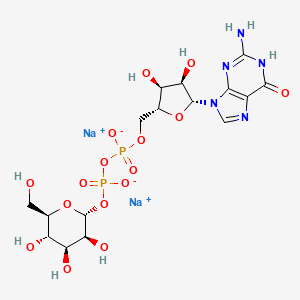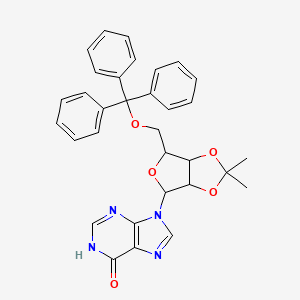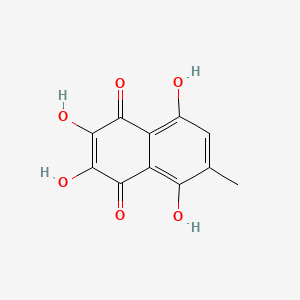
甲基斯匹纳扎林
描述
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is a naphthoquinone bacterial metabolite that has been found in Streptomyces species. It is known for its role as an inhibitor of catechol O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines . The compound has a molecular formula of C11H8O6 and a molecular weight of 236.18 g/mol .
科学研究应用
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione has several scientific research applications, including:
Antimicrobial Activity: It exhibits activity against a broad range of bacteria, including antibiotic-resistant strains.
Antiprotozoal Activity: The compound has shown effectiveness against Leishmania parasites, which cause leishmaniasis.
Cardiovascular Research: 2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione decreases blood pressure in spontaneously hypertensive rats, making it a valuable tool for studying hypertension.
准备方法
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is typically isolated from bacterial cultures of Streptomyces species. The synthetic routes for its preparation involve the fermentation of these bacteria under controlled conditions. The compound can be extracted and purified using various chromatographic techniques
化学反应分析
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert methylspinazarin into its hydroquinone form.
Substitution: The hydroxyl groups in methylspinazarin can participate in substitution reactions with various reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
作用机制
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione exerts its effects primarily by inhibiting catechol O-methyltransferase (COMT). This enzyme is responsible for the methylation of catecholamines, which are neurotransmitters involved in various physiological processes. By inhibiting COMT, methylspinazarin increases the levels of catecholamines, leading to various biological effects such as decreased blood pressure .
相似化合物的比较
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione is unique due to its specific inhibition of COMT. Similar compounds include:
Dihydromethylspinazarin: Another COMT inhibitor produced by Streptomyces.
Naphthoquinones: A class of compounds with similar structures but varying biological activities.
2,3,5,8-Tetrahydroxy-6-methylnaphthalene-1,4-dione stands out due to its selective inhibition of COMT over other enzymes like tyrosine hydroxylase and dopamine-β-hydroxylase .
属性
IUPAC Name |
2,3,5,8-tetrahydroxy-6-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c1-3-2-4(12)5-6(7(3)13)9(15)11(17)10(16)8(5)14/h2,12-13,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLPYHMWBMMBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C(=C(C2=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41768-12-1 | |
| Record name | Methylspinazarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041768121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Methylspinazarin and what is its known biological activity?
A1: Methylspinazarin is a natural product produced by the bacteria Streptomyces []. It acts as a catechol-O-methyl transferase (COMT) inhibitor [, ]. COMT is an enzyme involved in the breakdown of catecholamine neurotransmitters like dopamine, epinephrine, and norepinephrine.
A2: While the provided abstracts do not detail the structural characterization of Methylspinazarin, they do mention a related compound, dihydromethylspinazarin, also produced by Streptomyces and acting as a COMT inhibitor [, ]. The "dihydro" prefix suggests a structural difference likely involving the reduction of a double bond in Methylspinazarin. Further investigation into the chemical literature would be needed to obtain the specific structural details of Methylspinazarin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(1E)-2-(methoxycarbonyl)-1-me-vinyl]amino]-(2R)-2-cyclohexa-1,4-dienylacetic acid](/img/structure/B1496454.png)
![[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphoryl hydrogen phosphate](/img/structure/B1496457.png)
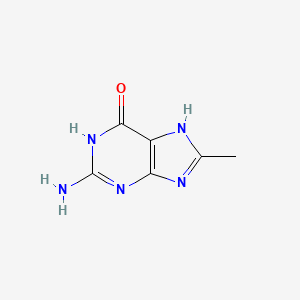
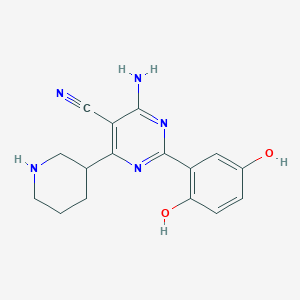
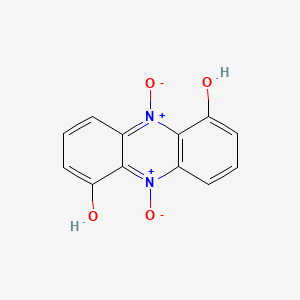
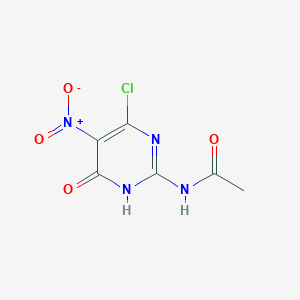
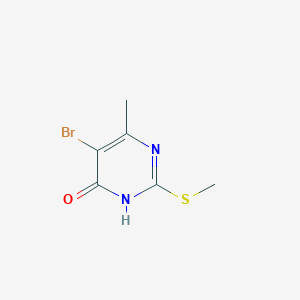
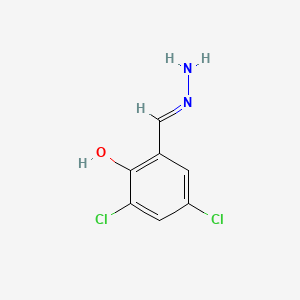
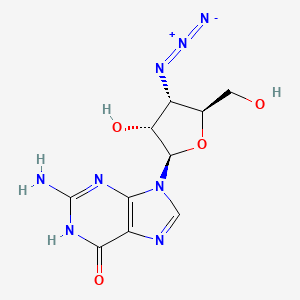
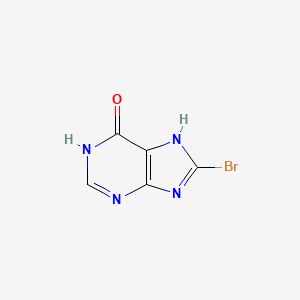
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1496475.png)
